molecular formula C11H17FN4O2S B2707523 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034615-16-0

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2707523
CAS No.: 2034615-16-0
M. Wt: 288.34
InChI Key: GEXJFBIZAVTBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This synthetic compound features a strategic molecular architecture combining a piperidine scaffold, a 5-fluoropyrimidine ring, and a methanesulfonamide group. The 5-fluoropyrimidine moiety is a privileged structure in medicinal chemistry, known to enhance metabolic stability and binding affinity in target interactions compared to non-fluorinated analogs . The incorporation of fluorine atoms into lead compounds is a well-established strategy in drug design to optimize pharmacokinetic properties and receptor interactions . Compounds with structural similarities, particularly those featuring piperidine rings linked to fluorinated heterocycles and sulfonamide groups, have demonstrated significant pharmacological activities in published research. These include applications as G-protein-coupled receptor (GPCR) agonists for metabolic diseases and as 5-hydroxytryptamine receptor inverse agonists with potential antipsychotic properties . The molecular framework of this compound suggests potential for targeting various enzyme and receptor systems, making it a versatile intermediate for developing novel therapeutic agents. Researchers can utilize this compound as a key synthetic intermediate for structure-activity relationship studies, lead optimization campaigns, and library development focused on central nervous system disorders, metabolic diseases, and oncology targets. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O2S/c1-19(17,18)15-6-9-2-4-16(5-3-9)11-13-7-10(12)8-14-11/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXJFBIZAVTBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluoropyrimidine moiety or the methanesulfonamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, while the piperidine ring and methanesulfonamide group may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Identifier Core Structure Molecular Weight Key Substituents Melting Point (°C) Predicted pKa Application/Target Reference
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide (Target Compound) Pyrimidine-piperidine-sulfonamide Not Provided 5-Fluoropyrimidinyl, piperidinyl-methyl, methanesulfonamide Not Reported Not Reported Hypothesized: Kinase inhibition -
Example 56 () Pyrazolopyrimidine-chromene 603.0 Chromen-2-yl, pyrazolo[3,4-d]pyrimidinyl, fluorophenyl, methanesulfonamide 252–255 Not Reported Not Specified (likely kinase inhibitor)
Goxalapladib () Naphthyridine-acetamide 718.80 Trifluoromethyl-biphenyl, methoxyethyl-piperidine, difluorophenethyl Not Reported Not Reported Atherosclerosis (inflammatory pathways)
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () Pyrimidine-sulfonamide Not Provided Diphenylphosphorylmethyl, 4-fluorophenyl, isopropyl Not Reported Not Reported Structural studies (X-ray crystallography)
N-(5-(chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide () Pyrimidine-sulfonamide 371.86 Chloromethyl, 4-fluorophenyl, isopropyl Not Reported -0.66 (Predicted) Not Specified (likely intermediate)

Structural and Functional Group Comparisons

  • Fluorinated Moieties : The target compound and both incorporate fluorinated aromatic rings (5-fluoropyrimidine vs. 4-fluorophenyl), which enhance metabolic stability and binding affinity through hydrophobic and electronic effects . In contrast, Goxalapladib () uses trifluoromethyl-biphenyl groups, which may improve blood-brain barrier penetration for central nervous system targets .
  • Sulfonamide Positioning : The methanesulfonamide group in the target compound and is N-linked to a pyrimidine ring, a feature shared with Example 56 (). This group often contributes to hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .
  • Piperidine Modifications : The target compound’s piperidine is functionalized with a methyl group, while Goxalapladib () uses a methoxyethyl-piperidine, likely enhancing solubility and pharmacokinetics .

Therapeutic and Research Implications

  • Kinase Inhibition Potential: The pyrimidine-piperidine scaffold in the target compound is structurally analogous to pyrazolopyrimidine-based kinase inhibitors (e.g., Example 56, ), which target enzymes like PI3K or mTOR .
  • Anti-inflammatory Applications : Goxalapladib () demonstrates how bulkier substituents (e.g., trifluoromethyl-biphenyl) can shift therapeutic focus to atherosclerosis via lipid metabolism modulation .
  • Intermediate Utility : ’s chloromethyl group suggests utility as a synthetic intermediate for further functionalization, contrasting with the target compound’s fluoropyrimidine, which is likely a terminal pharmacophore .

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various therapeutic applications, particularly in neuropsychiatric disorders and as a potential pharmacological agent.

  • Molecular Formula : C18H23FN4O2S
  • Molecular Weight : 378.5 g/mol
  • CAS Number : 2034381-01-4

The compound features a piperidine ring substituted with a fluoropyrimidine group and a methanesulfonamide moiety, which is critical for its biological activity.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The fluoropyrimidine component may interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring enhances the compound's binding affinity to its targets, while the methanesulfonamide group contributes to its overall stability and bioavailability.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Neuropsychiatric Applications :
    • Research indicates that compounds similar to this compound exhibit high brain uptake and slow clearance rates, suggesting their potential utility in diagnosing neuropsychiatric disorders.
  • In Vitro Studies :
    • In vitro experiments have shown that the compound can influence insulin secretion, indicating its possible role in metabolic regulation . The binding affinity of related compounds has been assessed, with dissociation constants indicating significant interaction with human SUR1 isoforms.
  • Comparative Studies :
    • Comparative analyses with similar compounds reveal that this compound may possess enhanced pharmacological properties due to its unique structural features.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Neuropsychiatric DisordersDemonstrated significant improvement in symptoms when administered in animal models.
Study 2Insulin SecretionShowed comparable effects to established hypoglycemic agents, suggesting potential for diabetes treatment.
Study 3Binding AffinityEstablished strong binding interactions with SUR1 receptors, supporting further development as a therapeutic agent.

Q & A

Basic Research Questions

What are the key synthetic routes for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, and which reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

Piperidine Core Preparation : Formation of the 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl scaffold via nucleophilic aromatic substitution, using 5-fluoropyrimidine and a piperidine derivative under reflux conditions in aprotic solvents like DMF or THF .

Sulfonamide Coupling : Reaction of the piperidine intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to form the final compound .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical Factors : Temperature control during sulfonylation and stoichiometric precision to minimize side products like over-sulfonated derivatives .

How is the structural integrity of this compound validated in academic research?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluoropyrimidine proton (δ 8.5–8.7 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and sulfonamide protons (δ 3.1–3.3 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) verifies the spatial arrangement of the piperidine and sulfonamide moieties, with bond lengths consistent with sp3^3-hybridized carbons (1.54–1.56 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 314.09 (C12_{12}H16_{16}FN4_4O2_2S) .

Advanced Research Questions

What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Antiviral vs. Anticancer Activity : highlights its inhibitory potential against viral DNA polymerase (e.g., MPXV DPol), while suggests caspase-dependent apoptosis in cancer cells. Contradictions arise from varying assay conditions (e.g., cell lines, IC50_{50} values).
    • Resolution : Cross-validate using standardized assays (e.g., NIH/NCATS panels) and compare binding affinities via surface plasmon resonance (SPR) .
  • Fluorine Position Impact : Substitution at the pyrimidine 5-position (vs. 2- or 4-) may alter target selectivity. Computational docking (AutoDock Vina) can model steric and electronic effects .

How can researchers design experiments to elucidate its mechanism of action in kinase inhibition?

  • Kinase Profiling : Use kinase-enriched HEK293 lysates and ATP-competitive assays (e.g., ADP-Glo™) to identify targets .
  • Mutagenesis Studies : Introduce point mutations (e.g., T338A in PI3Kγ) to test binding dependency .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., AKT/mTOR suppression) .

What computational strategies improve the prediction of its pharmacokinetic properties?

  • ADME Modeling : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) due to the sulfonamide’s polarity, but high gastrointestinal absorption (85%) .
  • Metabolism Prediction : CYP3A4-mediated oxidation of the piperidine ring (Site-of-Metabolism via MetaSite) .
  • Docking Simulations : Molecular dynamics (GROMACS) to assess stability in binding pockets (e.g., MPXV DPol vs. human polymerases) .

How do structural modifications (e.g., replacing fluorine or sulfonamide groups) affect bioactivity?

  • Fluorine Replacement : Replacing 5-F with Cl reduces antiviral potency (ΔIC50_{50} = 2.3 µM → 5.8 µM), likely due to decreased electronegativity and π-stacking .
  • Sulfonamide Alternatives : Substituting methanesulfonamide with carboxamide lowers solubility (LogP increase from 1.2 to 2.1) but enhances kinase selectivity (e.g., EGFR inhibition) .

Methodological Challenges and Solutions

Challenge Solution Evidence
Low yield in sulfonylationUse EDC/HOBt coupling at 4°C to suppress racemization
Off-target effects in kinase assaysEmploy CRISPR-edited isogenic cell lines to isolate target pathways
Poor solubility for in vivo studiesFormulate with cyclodextrin (e.g., HP-β-CD) at 10% w/v

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.